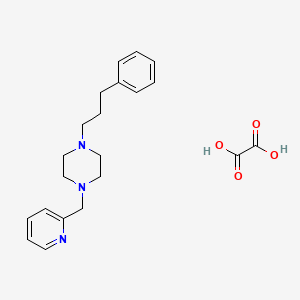
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate is a chemical compound that has been widely used in scientific research. This compound is a selective serotonin receptor agonist and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate acts as a selective agonist for the 5-HT1A receptor. It binds to the receptor and activates it, leading to downstream signaling events. The activation of the 5-HT1A receptor has been found to have various effects on the brain and body, including the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which is involved in the regulation of mood and anxiety. The compound has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of activating this receptor. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research on 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of interest is the role of the 5-HT1A receptor in the regulation of social behavior. The compound has also been studied for its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a selective serotonin receptor agonist that has been widely used in scientific research. The compound has various biochemical and physiological effects and has been studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action and potential future applications of this compound.
Métodos De Síntesis
The synthesis of 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction of 1-(3-phenylpropyl)piperazine with 2-pyridinecarboxaldehyde in the presence of oxalic acid. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate has been extensively used in scientific research. It has been found to be a potent and selective agonist for the 5-HT1A receptor. This receptor is involved in the regulation of various physiological and behavioral processes such as mood, anxiety, and cognition. The compound has been used to study the role of the 5-HT1A receptor in these processes.
Propiedades
IUPAC Name |
oxalic acid;1-(3-phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-2-7-18(8-3-1)9-6-12-21-13-15-22(16-14-21)17-19-10-4-5-11-20-19;3-1(4)2(5)6/h1-5,7-8,10-11H,6,9,12-17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIDKJBKOZSHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

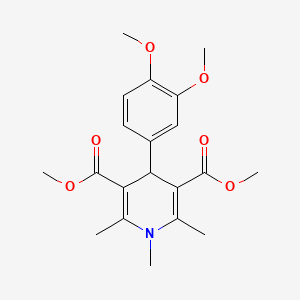
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
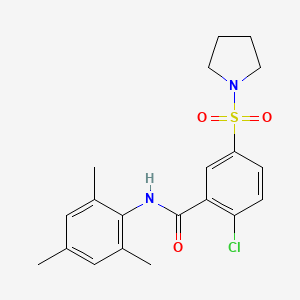
![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
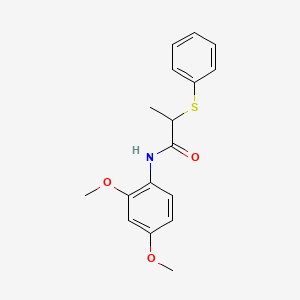

![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)
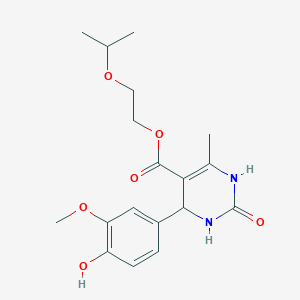
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)